Ticagrelor is a triazolopyrimidine that is an adenosine isostere; the cyclopentane ring is similar to ribose and the nitrogen-rich [1,2,3]triazolo[4,5-d]pyrimidine moiety resembles the nucleobase adenine. A platelet aggregation inhibitor which is used for prevention of thromboembolic events in patients with acute coronary syndrome. It has a role as a platelet aggregation inhibitor and a P2Y12 receptor antagonist. It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound and a hydroxyether. Ticagrelor, or AZD6140, was first described in the literature in 2003. Ticagrelor is an ADP derivative developed for its P2Y12 receptor antagonism. Unlike [clopidogrel], ticagrelor is not a prodrug. It is marketed by Astra Zeneca as Brilinta in the US and Brilique or Possia in the EU,. Ticagrelor was granted EMA approval on 3 December 2010. Ticagrelor was granted FDA approval on 20 July 2011. Ticagrelor is a P2Y12 Platelet Inhibitor. The mechanism of action of ticagrelor is as a P2Y12 Receptor Antagonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of ticagrelor is by means of Decreased Platelet Aggregation. Ticagrelor is an oral antiplatelet drug that is used with low dose aspirin to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Ticagrelor has been linked to rare instances of hypersensitivity reactions accompanied by mild liver injury. Ticagrelor is an orally bioavailable cyclopentyltriazolopyrimidine, with antiplatelet activity. Upon oral administration, ticagrelor and its major metabolite targets and reversibly binds to the platelet adenosine diphosphate (ADP) P2Y12 receptor (P2Y12R) at a site distinct from that of the endogenous agonist ADP. This blocks the platelet signaling pathway, thereby inhibiting the activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. An adenosine triphosphate analogue and reversible P2Y12 PURINORECEPTOR antagonist that inhibits ADP-mediated PLATELET AGGREGATION. It is used for the prevention of THROMBOEMBOLISM by patients with ACUTE CORONARY SYNDROME or a history of MYOCARDIAL INFARCTION.
Related Compounds
AR-C124910XX
Compound Description: AR-C124910XX is the major active metabolite of ticagrelor. It exhibits similar potency to ticagrelor in inhibiting the P2Y12 receptor, a target for antiplatelet therapy. [, , ]
Relevance: AR-C124910XX is a key metabolite of ticagrelor, contributing significantly to its overall antiplatelet effect. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing ticagrelor therapy. [, , ]
AR-C133913XX
Compound Description: AR-C133913XX is a metabolite of ticagrelor formed via the cytochrome P450 (CYP) enzyme pathway. []
Relevance: AR-C133913XX, along with AR-C124910XX, represents a significant metabolic product of ticagrelor. Studying these metabolites helps elucidate the drug's metabolic fate and potential drug-drug interactions. []
Ticagrelor-O-glucuronide
Compound Description: Ticagrelor-O-glucuronide is a glucuronide conjugate of ticagrelor, formed by the UDP-glucuronosyltransferases (UGTs). It exhibits weak inhibitory effects on certain CYP enzymes, including CYP2B6, CYP2C9, and CYP2C19. []
Relevance: Ticagrelor-O-glucuronide formation represents a metabolic pathway for ticagrelor. Although it demonstrates limited inhibitory potential against certain CYP enzymes, further investigation is needed to fully understand its contribution to potential drug-drug interactions. []
Adenosine
Compound Description: Adenosine is an endogenous nucleoside with potent cardioprotective properties. It exerts its effects by activating adenosine receptors, leading to vasodilation and reduced inflammation. [, , , ]
Relevance: Ticagrelor has been suggested to indirectly influence adenosine levels by inhibiting its cellular uptake. While some preclinical studies support this interaction, clinical studies have yielded conflicting results. Understanding the interplay between ticagrelor and adenosine is crucial for understanding its potential pleiotropic effects. [, , , ]
Clopidogrel
Compound Description: Clopidogrel is an antiplatelet agent belonging to the thienopyridine class. It acts as an irreversible P2Y12 receptor antagonist, requiring metabolic activation. [, , , , , , , , , ]
Relevance: Clopidogrel serves as a benchmark for comparing the efficacy and safety of ticagrelor. Ticagrelor demonstrates a more rapid onset and greater potency of platelet inhibition compared to clopidogrel. [, , , , , , , , , ]
Prasugrel
Compound Description: Prasugrel is another thienopyridine-based antiplatelet agent that irreversibly blocks the P2Y12 receptor. Similar to clopidogrel, it requires metabolic activation for its antiplatelet effects. [, , , , ]
Relevance: Prasugrel is often compared to ticagrelor in terms of efficacy and safety. While both drugs demonstrate superior platelet inhibition compared to clopidogrel, their effects on specific patient populations and potential for adverse events may differ. [, , , , ]
Aspirin
Compound Description: Aspirin (acetylsalicylic acid) is an antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme involved in thromboxane A2 synthesis, a potent platelet activator. [, , , , , , , , , ]
Relevance: Aspirin is frequently used in combination with ticagrelor as part of dual antiplatelet therapy (DAPT) to prevent thrombotic events in patients with acute coronary syndrome. [, , , , , , , , , ]
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet drug with multiple mechanisms of action, including inhibition of adenosine uptake, phosphodiesterase inhibition, and increasing nitric oxide levels. []
Relevance: Dipyridamole served as a comparator to ticagrelor in a study investigating the potential inhibition of adenosine uptake by ticagrelor. The study concluded that while dipyridamole increased adenosine-mediated vasodilation, ticagrelor did not show a similar effect at clinically relevant concentrations. []
Methotrexate (MTX)
Compound Description: Methotrexate (MTX) is an immunosuppressive drug commonly used in the treatment of rheumatoid arthritis (RA). One of its mechanisms of action involves increasing adenosine levels, which exerts anti-inflammatory effects. []
Relevance: A study investigated the potential of combining ticagrelor with methotrexate in RA patients, hypothesizing that ticagrelor's purported ability to inhibit adenosine uptake might enhance MTX's efficacy. The study suggested a potential benefit of the combination therapy, although further investigation is needed due to limitations like small sample size. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UK-356,202 is a potent and selective urokinase-type plasminogen activator (Ki = 37 nM). Urokinase plasminogen activator (uPA, urokinase) is a trypsinlike serine protease and a therapeutical target for many cancer types, including breast, ovarian, and pancreatic cancer. uPA is a valuable oncology target.
(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide is a secondary carboxamide.
UK 383367 is a potent inhibitor of bone morphogenetic protein 1 (BMP1; IC50 = 44 nM). It is more than 200-fold selective for BMP1 over a panel of matrix metalloproteinases. UK 383367 is effective in a cell-based model of collagen deposition is very effective at penetrating human skin in vitro. UK-383367 is a potent and selective inhibitor of BMP-1 (procollagen C-proteinase; PCP) (IC50 = 44 nM). Bone morphogenic protein 1 (BMP1) is an enzyme responsible for the cleavage and maturation of growth factors and ECM proteins. The purpose of our study was to determine whether cultured human trabecular meshwork (TM) cells express BMP1, BMP1 expression is regulated by TGF-β2, BMP1 is biologically active, and BMP1 regulates LOX activity.
UK-414,495 acts as a potent, selective inhibitor of the enzyme neutral endopeptidase, which normally serves to break down the neuropeptide VIP. UK-414,495 is a drug used for the treatment of female sexual arousal disorder.